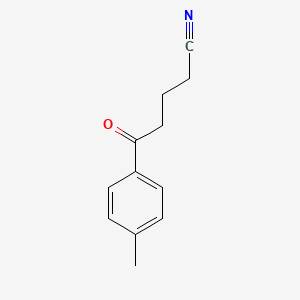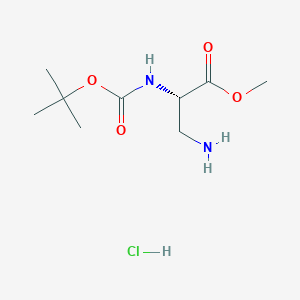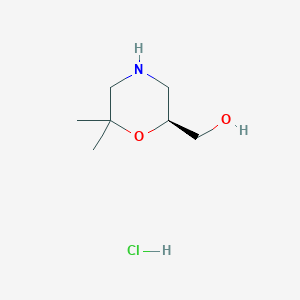
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Methanol synthesis is a well-studied field. It typically involves the conversion of synthesis gas (a mixture of hydrogen and carbon monoxide) into methanol using a catalyst12. The process is sensitive to temperature, pressure, and the ratio of carbon dioxide to carbon monoxide1.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy. For example, the structure of the hydrogen-bond network in mixtures of formamide and methanol has been studied using molecular dynamics simulations3.Chemical Reactions Analysis
The chemical reactions involving methanol are numerous and varied. Methanol can undergo oxidation to formaldehyde, which is a key step in many industrial processes4.Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid with a faintly sweet pungent odor6. It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled7.Wissenschaftliche Forschungsanwendungen
Electron Spin Resonance Studies : The compound has been studied using electron spin resonance (ESR) in solutions like methanol. For instance, a study examined the ESR spectra of methanol solutions of a related compound, highlighting the value of splitting constants and temperature-dependent behavior of radical cations in equilibrium with a dimeric diamagnetic species (Evans, Baker, & Evans, 1975).
Impact on Lipid Dynamics : Research involving methanol as a solubilizing agent has shown significant impact on lipid dynamics, such as increased mixing in lipid bilayers and influencing the structure-function relationship of biological membranes (Nguyen et al., 2019).
Catalysis in Chemical Reactions : The compound's derivatives have been used in catalytic asymmetric reactions. For example, chiral Pt(II)/Pd(II) pincer complexes, which include similar structural elements, have been applied in catalytic asymmetric aldol and silylcyanation reactions (Yoon et al., 2006).
Influence on Molecular Interactions : Studies involving hydrochloride crystals based on related compounds have investigated the relationship between magnetic properties and crystal-stacking structures, revealing insights into molecular interactions and magnetic behavior (Yong, Zhang, & She, 2013).
Chemical Recycling of Carbon Dioxide : Research has explored the chemical recycling of carbon dioxide into methanol and dimethyl ether, demonstrating the conversion of a greenhouse gas into renewable, carbon-neutral fuels. This process uses energy sources such as solar, wind, or atomic energy for hydrogen production and CO2 conversion (Olah, Goeppert, & Prakash, 2009).
Safety And Hazards
Methanol is highly flammable and toxic. It can cause damage to organs and may be fatal if swallowed, in contact with skin, or if inhaled7. Proper safety measures should be taken when handling methanol.
Zukünftige Richtungen
The conversion of methane to methanol is a topic of ongoing research. Methanol is a biorenewable platform feedstock because nearly all bioresources can be converted into methanol through syngas8. Future research will likely focus on developing more efficient and sustainable methods for this conversion.
Please consult with a professional chemist or a relevant expert for more accurate and specific information about “(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride”.
Eigenschaften
IUPAC Name |
[(2S)-6,6-dimethylmorpholin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPQEJGQWAORNN-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@H](O1)CO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride | |
CAS RN |
1416444-80-8 | |
| Record name | [(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429436.png)
![2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1429439.png)
![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B1429440.png)
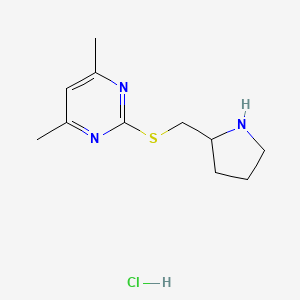
![2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one](/img/structure/B1429443.png)
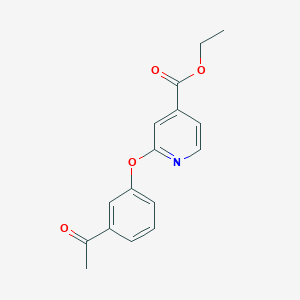
![2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429445.png)
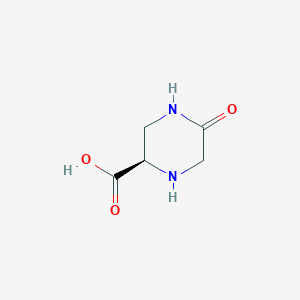
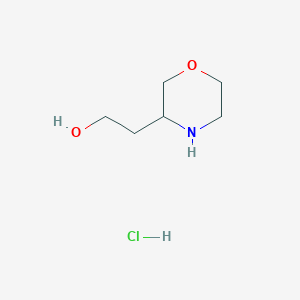

![4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride](/img/structure/B1429453.png)
